2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a chlorophenyl group and an ethylphenylacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are meticulously controlled to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride: Known for its antihistamine properties.
2-(Chloro(4-chlorophenyl)methyl)pyridine: Used in various chemical syntheses.
Uniqueness
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide stands out due to its unique combination of a pyrazine ring and ethylphenylacetamide group, which imparts distinct chemical and biological properties not commonly found in similar compounds.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-15-5-9-18(10-6-15)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTABMZUWRPXRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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